5-Aminobenzene-1,3-disulfonic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

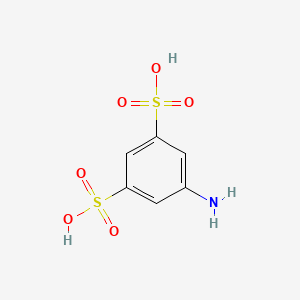

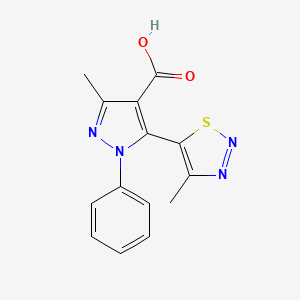

5-Aminobenzene-1,3-disulfonic acid (ABSA) is an aromatic compound. It is also known as 4-amino-1,3-benzenedisulfonic acid . The molecular weight of this compound is approximately 253.26 .

Molecular Structure Analysis

The molecular formula of 5-Aminobenzene-1,3-disulfonic acid is C6H7NO6S2 . Unfortunately, the specific structure details were not found in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Aminobenzene-1,3-disulfonic acid are not fully detailed in the search results. The molecular weight is approximately 253.26 , and the molecular formula is C6H7NO6S2 . Other properties such as density, boiling point, melting point, and flash point were not available .Applications De Recherche Scientifique

Chemical Synthesis and Modification

- Formation in Chemical Processes : 5-Aminobenzene-1,3-disulfonic acid (ABAS) is identified as a by-product in the reduction of 4,4′-dinitrostilbene-2,2′-disulfonic acid by Zero-Valent Iron. Factors like pH and temperature play a significant role in ABAS formation (Fan, Zhang, Zhang, & Du, 2007).

- Conducting Polymer Synthesis : ABAS has been used in the synthesis of poly(m-aminobenzene sulfonic acid) homopolymer, a water-soluble conducting polymer. This polymer's conductivity and thermal properties have been extensively characterized (Roy, Gupta, Bhowmik, & Ray, 1999).

- Membrane Protein Modification : Research indicates the involvement of ABAS-related compounds in the modification of membrane proteins, affecting ion permeability in human red blood cells. This modification plays a critical role in understanding cell membrane dynamics and functions (Knauf & Rothstein, 1971).

Material Science and Electrochemistry

- Surface Modification : ABAS derivatives have been used for the covalent modification of surfaces, such as in the modification of glassy carbon electrodes. This modification is vital for developing sensitive electrochemical sensors and devices (Li, Wan, & Sun, 2004).

- Corrosion Inhibition : Derivatives of ABAS, specifically 2-aminobenzene-1,3-dicarbonitriles, have shown effectiveness as green corrosion inhibitors for aluminum in alkaline environments. This application is crucial in materials science for enhancing the durability and lifespan of metal structures (Verma, Singh, Bahadur, Ebenso, & Quraishi, 2015).

Environmental Applications

- Dye Degradation : ABAS-related compounds have been studied in the context of dye degradation, particularly in the breakdown of anthraquinone dyes. Understanding these processes is essential for environmental management and pollution control (Sugano et al., 2009).

Safety and Hazards

Mécanisme D'action

Target of Action

Amino acids, in general, are known to play crucial roles in various biological processes, including protein synthesis and metabolic regulation .

Mode of Action

For instance, they can bind to receptors, modulate enzyme activity, or serve as precursors for other bioactive molecules .

Biochemical Pathways

Amino acids are integral to numerous biochemical pathways, including protein synthesis, energy production, and neurotransmitter synthesis .

Result of Action

The effects of amino acids at the molecular and cellular levels can be diverse, ranging from influencing gene expression to modulating cellular signaling pathways .

Propriétés

IUPAC Name |

5-aminobenzene-1,3-disulfonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO6S2/c7-4-1-5(14(8,9)10)3-6(2-4)15(11,12)13/h1-3H,7H2,(H,8,9,10)(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBWNQBBVSVGAAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1S(=O)(=O)O)S(=O)(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1,3-benzenedissulfonic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([2,3'-bipyridin]-3-ylmethyl)-3-(4-(methylsulfonyl)phenyl)propanamide](/img/structure/B2894638.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2894640.png)

![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2894643.png)

![7-bromo-5-(2-chlorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/no-structure.png)

![Methyl 5-[(chlorosulfonyl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B2894650.png)

![2-[(3S,3As,6aS)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetic acid;hydrochloride](/img/structure/B2894652.png)

![N-[4-(3-Phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]but-2-ynamide](/img/structure/B2894657.png)